2-(2-Bromophenyl)acetamide
Overview
Description
2-(2-Bromophenyl)acetamide is a compound that has been explored in the context of microwave-assisted synthesis, structural elucidation, and its potential biological activities. It is part of a broader class of compounds that have been investigated for their antimicrobial properties and interactions within biological systems (Ghazzali et al., 2012).
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)acetamide and its derivatives often involves microwave-assisted techniques, which provide a rapid and efficient method for compound formation. These processes typically result in the generation of compounds with potential biological activities, highlighting the synthetic versatility and applicability of 2-(2-Bromophenyl)acetamide in medicinal chemistry (Ghazzali et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of 2-(2-Bromophenyl)acetamide derivatives has been conducted using techniques like X-ray crystallography, revealing detailed information about their crystalline structures and intermolecular interactions. Such analyses contribute to understanding the physical and chemical behavior of these compounds (Xiao et al., 2009).
Chemical Reactions and Properties
2-(2-Bromophenyl)acetamide undergoes various chemical reactions, including interactions with other organic compounds and participation in the synthesis of complex molecules. These reactions are crucial for expanding the chemical space of bromophenyl derivatives and exploring their potential applications (Willans et al., 2003).
Physical Properties Analysis
The physical properties of 2-(2-Bromophenyl)acetamide derivatives, such as solubility, melting points, and crystalline structure, are essential for their practical application in synthesis and material science. These properties are determined through experimental studies and contribute to the understanding of how these compounds can be manipulated and used in various chemical contexts (Xiao et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to the application of 2-(2-Bromophenyl)acetamide derivatives in drug discovery and development. Studies focusing on these aspects often employ computational and experimental methods to predict and verify the behavior of these compounds in various chemical environments (Gul et al., 2017).
Scientific Research Applications
Crystal Structure Analysis
- Structural Analysis : 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide's crystal structure involves intermolecular hydrogen bonds and C—H⋯π contacts, forming chains in the crystal lattice. This aids in understanding molecular interactions and structural configurations in materials science and crystallography (Xiao et al., 2009).
Synthesis and Reactivity
- Suzuki-Miyaura Cross-Coupling : N-(2-Bromophenyl)acetamide serves as a precursor in Suzuki-Miyaura cross-coupling reactions, highlighting its role in synthetic chemistry for creating complex organic compounds (Cottineau et al., 2006).
- Microwave-Assisted Synthesis : It is used in microwave-assisted synthesis of derivatives for structural elucidation and biological assessment. Such techniques are valuable in rapid compound synthesis (Ghazzali et al., 2012).
- Density Functional Theory (DFT) Studies : DFT studies on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives, including those with bromophenyl substitutions, highlight the compound’s potential as an anti-HIV drug. Such studies are significant in drug design (Oftadeh et al., 2013).
Potential Applications in Pesticides
- Pesticide Development : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, are being studied as potential pesticides. This application is crucial in agricultural chemistry for developing new pest control agents (Olszewska et al., 2008).
Pharmaceutical Research
- Anticonvulsant and Antidepressant Potential : Some derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide show promising anticonvulsant and antidepressant activities, indicating its potential in neuropsychiatric drug development (Xie et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-(2-bromophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZYKMGSRABUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346424 | |
Record name | 2-(2-bromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)acetamide | |
CAS RN |
65999-53-3 | |
Record name | 2-(2-bromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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